molecular formula C9H11FO B6251979 (2-ethyl-3-fluorophenyl)methanol CAS No. 1427460-18-1

(2-ethyl-3-fluorophenyl)methanol

Cat. No.: B6251979
CAS No.: 1427460-18-1
M. Wt: 154.2
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Description

(2-ethyl-3-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It consists of a phenyl ring substituted with an ethyl group at the second position and a fluorine atom at the third position, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-3-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-ethyl-3-fluorophenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The hydroxyl group can be reduced to a methyl group using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (2-ethyl-3-fluorophenyl)acetaldehyde or (2-ethyl-3-fluorobenzoic acid).

    Reduction: (2-ethyl-3-fluorotoluene).

    Substitution: (2-ethyl-3-methoxyphenyl)methanol.

Scientific Research Applications

(2-ethyl-3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethyl-3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2-ethylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    (3-fluorophenyl)methanol: Lacks the ethyl group, which may affect its physical properties and interactions with molecular targets.

    (2-ethyl-4-fluorophenyl)methanol: Similar structure but with the fluorine atom at the fourth position, potentially leading to different steric and electronic effects.

Uniqueness

(2-ethyl-3-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring. This unique arrangement can influence its chemical reactivity, physical properties, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1427460-18-1

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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